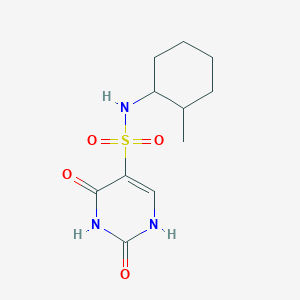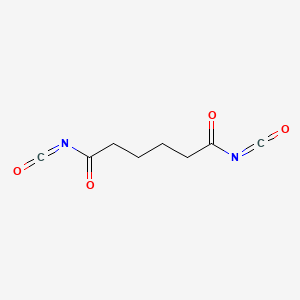
Hexanedioyl diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioyl diisocyanate, also known as 1,6-diisocyanatohexane, is an organic compound with the molecular formula C8H12N2O2. It is a colorless liquid that is primarily used in the production of polyurethanes. This compound is valued for its ability to form strong, durable polymers that are resistant to environmental degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanedioyl diisocyanate is typically synthesized through the phosgene process. This involves the reaction of hexamethylene diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas.
Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and urea methods. These methods are preferred due to the reduced environmental and health risks associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: Hexanedioyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis
Applications De Recherche Scientifique
Hexanedioyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes, which are essential in coatings, adhesives, and foams.
Biology: Utilized in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Employed in the production of medical devices and drug delivery systems.
Industry: Used in the manufacture of automotive parts, textiles, and construction materials
Mécanisme D'action
The mechanism of action of hexanedioyl diisocyanate involves its reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. The isocyanate groups (-NCO) react with these compounds to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparaison Avec Des Composés Similaires
- Toluene Diisocyanate (TDI)
- Methylenediphenyl Diisocyanate (MDI)
- Isophorone Diisocyanate (IPDI)
Propriétés
Numéro CAS |
3998-31-0 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
hexanedioyl diisocyanate |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h1-4H2 |
Clé InChI |
QCAZIGRWRGTARG-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)N=C=O)CC(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
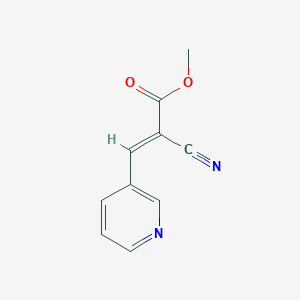

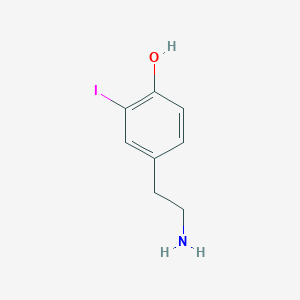
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)


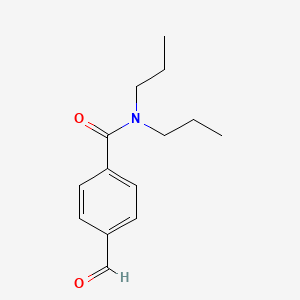
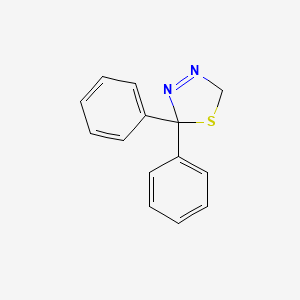
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
